
Butyl dimethylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a butyl group and two methyl groups attached to a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl dimethylphosphinate can be synthesized through several methods. One common approach involves the reaction of butyl alcohol with dimethylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:
Butyl alcohol+Dimethylphosphinic acid→Butyl dimethylphosphinate+Water
Another method involves the use of butyl chloride and dimethylphosphinic acid in the presence of a base such as triethylamine. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl dimethylphosphonate.
Reduction: Reduction reactions can convert it to butyl dimethylphosphine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under an inert atmosphere.
Major Products
Oxidation: Butyl dimethylphosphonate
Reduction: Butyl dimethylphosphine
Substitution: Various substituted phosphinates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Butyl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used as a flame retardant and plasticizer in various industrial applications.
Wirkmechanismus
The mechanism of action of butyl dimethylphosphinate involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the butyl group.
Butyl methylphosphinate: Similar but has only one methyl group attached to the phosphinate moiety.
Butyl ethylphosphinate: Similar but has an ethyl group instead of a methyl group.
Uniqueness
Butyl dimethylphosphinate is unique due to the presence of both butyl and dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of specialized phosphinate esters or as a bioisostere in drug design.
Eigenschaften
CAS-Nummer |
21288-01-7 |
|---|---|
Molekularformel |
C6H15O2P |
Molekulargewicht |
150.16 g/mol |
IUPAC-Name |
1-dimethylphosphoryloxybutane |
InChI |
InChI=1S/C6H15O2P/c1-4-5-6-8-9(2,3)7/h4-6H2,1-3H3 |
InChI-Schlüssel |
VJPNOFAPUWRPTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


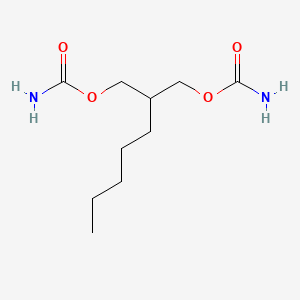

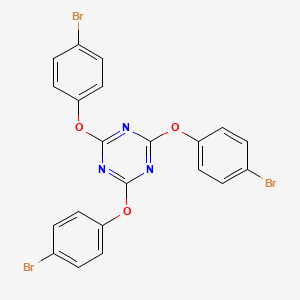
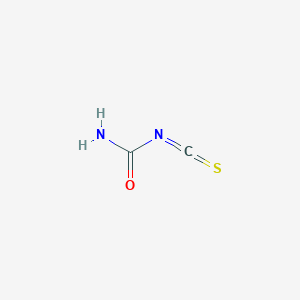


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)

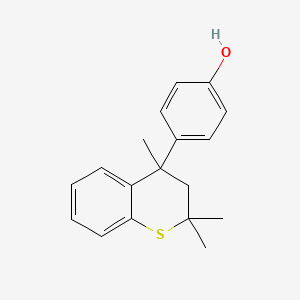
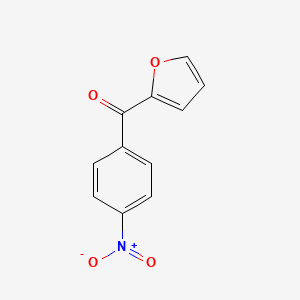

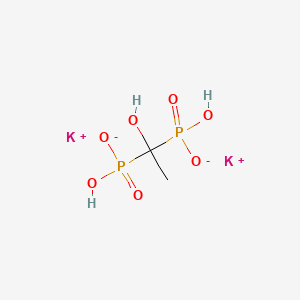

![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)
